T-2307 free base
Overview
Description
T-2307 free base belongs to a category of chemical entities whose synthesis, molecular structure, chemical reactions, and properties are of interest for various scientific applications. While specific studies on T-2307 free base are not identified, the principles and methodologies used in the synthesis and analysis of similar compounds can provide valuable insights.
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including activation, coupling, and purification processes. For example, the synthesis of nucleic acid bases and their analogs involves sophisticated techniques to ensure specificity and yield (Wu et al., 2002). Similarly, the creation of crystalline covalent organic frameworks demonstrates the use of combined reversible and irreversible organic reactions, showcasing the complexity of synthetic strategies (Kandambeth et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivities of compounds. X-ray crystallography, nuclear magnetic resonance (NMR), and computational modeling are common techniques. For instance, the structure of meso-tetra(α,α,α,α-o-pivalamidophenyl)porphyrin was determined using X-ray crystallography, providing insights into the planarity and orientation of molecular structures (Baldacchini et al., 1990).
Chemical Reactions and Properties
Understanding the chemical reactivity and properties of a compound is essential for its application. Studies on porphyrins and related compounds reveal the impact of structural modifications on their chemical reactivity (Lee et al., 1996). For example, modifications in the porphyrin structure can significantly affect its electronic properties and reactivity towards various reagents.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are determined by its molecular structure. Studies on crystalline covalent organic frameworks, for instance, highlight the importance of structural design in achieving desired physical properties, including stability and porosity (Kandambeth et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and redox behavior, are critical for the application of compounds in various fields. The synthesis and characterization of organosuperbases show how structural elements can significantly influence the basicity and reactivity of molecules (Vazdar et al., 2014).
properties
IUPAC Name |
4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDLEJVAIBADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236297 | |
Record name | T-2307 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T-2307 free base | |
CAS RN |
873546-31-7 | |
Record name | T-2307 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-2307 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-2307 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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